molecular formula C19H13N3O B2684552 N-phenylphenazine-1-carboxamide CAS No. 3265-10-9

N-phenylphenazine-1-carboxamide

Cat. No.: B2684552
CAS No.: 3265-10-9
M. Wt: 299.333
InChI Key: WLFXSZSDBLKUKU-UHFFFAOYSA-N
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Description

N-Phenylphenazine-1-carboxamide (CAS 3265-10-9) is a phenazine-based compound offered for antimicrobial research applications. Phenazine-1-carboxamide (PCN) derivatives are a class of nitrogen-containing heterocyclic compounds produced by microorganisms, notably Pseudomonas species, and are of significant interest in agricultural research for their potent antifungal properties . These compounds demonstrate strong efficacy against various phytopathogens. For instance, related compounds like phenazine-1-carboxamide and its novel derivative, N-(naphthalen-1-yl) phenazine-1-carboxamide, have shown high inhibitory activity against the damaging fungus Rhizoctonia solani, a cause of sheath blight in rice and other crops . The primary mechanism of action for these fungicidal compounds involves targeting subcellular structures; research on a close analog indicates it localizes to mitochondria, disrupting the electron transport chain and inhibiting complex I activity . This disruption leads to severe ultrastructural damage in fungal cells, including thinning of the cell wall, distortion of the septum, and the disappearance of mitochondrial organelles, ultimately resulting in inhibited mycelial growth . The unique diazo-conjugated system and nitrogen electron cloud density in N-aryl phenazine carboxamides enhance their ability to form hydrogen bonds and π-π stacking interactions with enzymatic targets, potentially improving their fit and efficacy . This makes this compound a valuable chemical tool for researchers investigating novel modes of antifungal action and developing new strategies for crop disease management. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylphenazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c23-19(20-13-7-2-1-3-8-13)14-9-6-12-17-18(14)22-16-11-5-4-10-15(16)21-17/h1-12H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFXSZSDBLKUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Innovations for N Phenylphenazine 1 Carboxamide and Its Analogues

Established Chemical Synthesis Routes for N-Phenylphenazine-1-carboxamide

The primary and most direct method for synthesizing this compound involves the coupling of phenazine-1-carboxylic acid (PCA) with aniline (B41778). This process is contingent on the successful synthesis of the PCA precursor and the effective activation of its carboxyl group to facilitate the amidation reaction.

Precursor Synthesis and Activation Strategies

The cornerstone for producing this compound is the availability of its precursor, phenazine-1-carboxylic acid (PCA). PCA can be obtained through biosynthesis, most notably from the bacterium Pseudomonas aeruginosa, or via chemical synthesis. researchgate.netkku.ac.th One prominent chemical synthesis route is the Jourdan-Ullmann/sodium borohydride (B1222165) ring-closure pathway, which allows for the preparation of diverse PCA derivatives from commercially available anilines. researchgate.netrroij.com Another synthetic approach involves the reaction of aniline with 2-bromo-3-nitro-benzoic acid, followed by a reductive ring closure using sodium borohydride to form the phenazine (B1670421) core. mdpi.com

Once PCA is obtained, its carboxylic acid group must be activated to facilitate the formation of an amide bond with aniline. A common and effective strategy is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved using activating agents like thionyl chloride (SOCl₂) or oxalyl chloride. kku.ac.thrroij.comd-nb.info The reaction with thionyl chloride is often performed in a solvent such as toluene (B28343) at elevated temperatures. kku.ac.thrroij.com

Amidation Reactions and Coupling Mechanisms

With the activated PCA in hand, the subsequent amidation reaction with aniline proceeds to form this compound. The crude acyl chloride, dissolved in a suitable solvent like dichloromethane (B109758), is reacted with aniline. kku.ac.thrroij.com This coupling reaction is often rapid, visually indicated by the immediate formation of a yellow precipitate, which is the desired product. rroij.comrroij.com The reaction mixture is typically stirred for an extended period, often overnight, to ensure completion. rroij.com The resulting solid product can then be isolated through filtration.

The general reaction can be summarized as follows:

Activation: Phenazine-1-carboxylic acid + Activating Agent (e.g., Thionyl Chloride) → Phenazine-1-carbonyl chloride

Coupling: Phenazine-1-carbonyl chloride + Aniline → this compound

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, and duration. For the activation step with thionyl chloride in toluene, heating the mixture to 65 °C for 3 hours has been reported as an effective condition. rroij.comrroij.com The subsequent amidation reaction with aniline is typically carried out at room temperature. rroij.comrroij.com

Purification of the final product is often achieved using column chromatography with a silica (B1680970) gel stationary phase. A solvent system of dichloromethane and ethyl acetate (B1210297) is commonly used for elution. kku.ac.th Through an optimized process, a yield of 8.2 mg of this compound was obtained from 10.0 mg of PCA, representing a high conversion rate. kku.ac.th The melting point of the purified compound has been reported to be in the range of 190-192 °C. kku.ac.th

ParameterConditionSource
Precursor Phenazine-1-carboxylic acid (PCA) researchgate.netkku.ac.th
Activating Agent Thionyl chloride kku.ac.thrroij.com
Reactant Aniline kku.ac.th
Activation Temp. 65 °C rroij.comrroij.com
Activation Time 3 hours rroij.comrroij.com
Reaction Time 15 hours kku.ac.th
Purification Silica gel column chromatography kku.ac.th
Yield 82% (from PCA) kku.ac.th
Melting Point 190-192 °C kku.ac.th

Diversification Strategies for this compound Derivatives

To explore the structure-activity relationships and develop compounds with enhanced or novel biological activities, various strategies have been employed to diversify the this compound scaffold. These strategies involve introducing substituents on the phenazine ring or the N-phenyl group, as well as creating entirely new classes of phenazine carboxamide analogues.

Synthesis of Substituted this compound Derivatives

A powerful approach to diversification involves the parallel synthesis of a library of derivatives. By starting with diversely functionalized PCA analogues, a wide range of substituted N-phenylphenazine-1-carboxamides can be generated. The Jourdan-Ullmann/sodium borohydride reductive ring closure has been successfully used to synthesize PCA analogues with fluoro-, chloro-, bromo-, alkyl-, methoxy-, or carboxylic acid groups at various positions on the phenazine heterocycle. rroij.com

These substituted PCA precursors can then be coupled with a variety of commercially available primary amines and anilines to generate extensive libraries of phenazine amides. rroij.comrroij.com This combinatorial approach allows for the systematic exploration of how different substituents on both the phenazine core and the N-amide portion affect the compound's properties. For instance, a library of 35 diverse phenazines was rapidly synthesized using this strategy. researchgate.netrroij.com

Development of Novel Phenazine Carboxamide Analogues

Beyond simple substitution, researchers have developed novel analogues by significantly altering the carboxamide portion of the molecule. One such development is the synthesis of phenazine-1-carboxylic acid hydrazides. These are formed by first esterifying PCA, followed by a reaction with hydrazine (B178648) hydrate. mdpi.com The resulting acylhydrazide can then be condensed with various aldehydes to create a series of phenazine-1-carboxylic acylhydrazone derivatives, which represent a distinct class of analogues. mdpi.com

Furthermore, the scope of the amide coupling partner is not limited to anilines. A variety of N-aryl and N-heteryl amide analogues of PCA have been synthesized and shown to possess potent biological activities. rroij.com A recently synthesized novel compound, N-phenethylphenazine-1-carboxamide, demonstrates the exploration of non-aromatic amines in the N-substituent, highlighting its potential as an antiviral agent. preprints.org Another diversification route involves the Curtius rearrangement of PCA analogues using diphenylphosphoryl azide (B81097) (DPPA), which leads to the formation of 1-aminophenazine small molecules. rroij.com

Derivative ClassSynthetic StrategyKey ReagentsResulting Compound Type
Substituted Amides Amidation of substituted PCAsSubstituted anilines/aminesN-(substituted-phenyl)phenazine-1-carboxamides
Acylhydrazones Esterification, hydrazinolysis, condensationHydrazine hydrate, AldehydesPhenazine-1-carboxylic acylhydrazones
N-Alkyl Amides Amidation of PCAAlkyl amines (e.g., phenethylamine)N-alkylphenazine-1-carboxamides
Aminophenazines Curtius Rearrangement of PCADiphenylphosphoryl azide (DPPA)1-Aminophenazines

Green Chemistry Approaches in this compound Synthesis

Traditional chemical synthesis routes for phenazine compounds often rely on methods that include toxic organic solvents, hazardous reagents, and a risk of metal contamination, limiting their broader application. researchgate.netresearchgate.net In response, the field has seen a significant shift towards green and sustainable methodologies that are more environmentally friendly. researchgate.netresearchgate.net These modern approaches include solvent-free synthesis, the use of green solvents, mechanosynthesis, and energy-efficient techniques like ultrasound and microwave-assisted synthesis. researchgate.netnih.govnih.gov

A primary green strategy is biosynthesis, which leverages microorganisms to produce phenazine compounds. The precursor, phenazine-1-carboxylic acid (PCA), is naturally produced by various bacteria, including Pseudomonas and Streptomyces species. frontiersin.orgnih.gov Specific strains, such as Pseudomonas chlororaphis HT66, have been engineered to produce phenazine-1-carboxamide (B1678076) (PCN) directly, offering a non-toxic and high-yield alternative to chemical synthesis. researchgate.net The gene phzH has been identified as responsible for the conversion of PCA into phenazine-1-carboxamide. frontiersin.orgnih.govasm.org Genetic engineering of these microbial strains can significantly enhance production; for example, modifying Pseudomonas strain PA1201 led to a 179.5-fold increase in the PCN fermentation titer, reaching up to 14.1 g/L. acs.org

Beyond biosynthesis, other green chemical methods focus on reducing waste and energy consumption. One-pot, multicomponent reactions promoted by eco-friendly catalysts represent a significant advancement. mdpi.com For instance, the synthesis of phenazine analogues has been achieved using microwave irradiation, which shortens reaction times and improves yields. mdpi.comresearchgate.net

Table 1: Green Synthesis Approaches for Phenazine Carboxamides

ApproachDescriptionAdvantagesReference
BiosynthesisUse of engineered microorganisms (e.g., Pseudomonas chlororaphis) to produce phenazine-1-carboxamide directly from precursors.Non-toxic, high yield, environmentally friendly, and sustainable. researchgate.netacs.org
Microwave-Assisted SynthesisApplication of microwave irradiation to accelerate chemical reactions for synthesizing phenazine scaffolds.Reduced reaction times, increased yields, and energy efficiency. mdpi.comresearchgate.net
Ultrasound-Assisted SynthesisUse of ultrasonic waves to promote the reaction, often in an aqueous medium.Mild reaction conditions, short reaction times, and high yields. researchgate.netnih.gov
Solvent-Free SynthesisReactions are conducted without a solvent, often using grinding or milling technology.Minimizes waste, avoids volatile organic solvents, and simplifies purification. researchgate.net

Purification and Isolation Techniques in this compound Research

Following synthesis or extraction from microbial cultures, this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. The standard protocol for isolation involves a combination of extraction, chromatographic methodologies, and crystallization. nih.govkku.ac.th Crude product is typically extracted from an aqueous solution using an organic solvent like ethyl acetate or dichloromethane before being subjected to further purification steps. nih.govthaiscience.info

Chromatographic Methodologies for Compound Purification

Column chromatography is the most widely used technique for the purification of this compound and its analogues. kku.ac.thrroij.comgoogle.com Silica gel is the standard stationary phase for this process. nih.govkku.ac.thrroij.com

The selection of the mobile phase, or eluent, is critical for achieving effective separation. For this compound specifically, a mixture of dichloromethane and ethyl acetate is highly effective. kku.ac.th One documented method specifies an optimal mobile phase of 98% (v/v) dichloromethane in ethyl acetate, which yields a dark yellow solution containing the purified compound. kku.ac.th For other phenazine carboxamide and ester analogues, different solvent systems and gradients, such as hexane-ethyl acetate or dichloromethane-methanol, are employed to elute the pure product from the column. rroij.comrroij.com

Table 2: Chromatographic Purification of this compound and Analogues

CompoundChromatography TypeStationary PhaseMobile Phase (Eluent)Reference
This compoundAdsorption/Column ChromatographySilica Gel98% (v/v) Dichloromethane in Ethyl Acetate kku.ac.th
Phenazine-1-carboxylic acidColumn ChromatographySilica Gel90% (v/v) Dichloromethane in Ethyl Acetate thaiscience.info
Phenazine-1-carboxamide AnaloguesColumn ChromatographySilica GelHexane:Ethyl Acetate rroij.com
Phenazine-1-carboxylic acid AnaloguesColumn ChromatographySilica Gel (200-300 mesh)Dichloromethane:Methanol rroij.comd-nb.info

Crystallization Techniques for High Purity this compound

Crystallization is the final step to obtain this compound in a highly pure, solid state. After the relevant fractions are collected from column chromatography, the solvent is removed, often using a rotary evaporator. kku.ac.th The resulting solid is then crystallized.

For this compound, this process yields dark yellow crystals with a melting point of 190-192 °C. kku.ac.th In the case of the related compound phenazine-1-carboxamide (PCN), which is produced biologically, purification by silica gel chromatography is followed by crystallization from chloroform (B151607) via slow evaporation, resulting in pure yellow needles with a melting point of 220-222 °C. nih.gov For other analogues, such as phenazine-1-carboxylic acid acylhydrazones, recrystallization from a mixed solvent system like chloroform and ethanol (B145695) is effective. mdpi.com Similarly, some phenazine ester analogues are recrystallized from a solution of ethyl acetate and dichloromethane. nih.gov

Table 3: Crystallization Data for this compound and Related Compounds

CompoundCrystallization Solvent/MethodAppearanceMelting Point (°C)Reference
This compoundNot specifiedDark yellow crystals190–192 kku.ac.th
Phenazine-1-carboxamide (PCN)Chloroform (slow evaporation)Yellow needles220–222 nih.gov
Phenazine-1-carboxylic acid (PCA)Acetonitrile and Ethanol (1:1)Yellow-green crystalsNot specified mdpi.com
Phenazine-1-carboxylic acylhydrazone derivativesChloroform and Ethanol (1:1)Yellow powder/crystals230–298 (range for derivatives) mdpi.com

Advanced Spectroscopic and Analytical Techniques for N Phenylphenazine 1 Carboxamide Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods for the initial structural verification of N-phenylphenazine-1-carboxamide.

The ¹H-NMR spectrum provides a map of all proton environments in the molecule. For this compound, the spectrum displays a complex series of signals in the aromatic region, corresponding to the protons on the phenazine (B1670421) core and the N-phenyl substituent. A study by Nansathit et al. reported signals for the 12 aromatic protons appearing between δ 7.18 and 9.11 ppm. publish.csiro.au A particularly diagnostic signal is the amide (N-H) proton, which is highly deshielded and appears far downfield at δ 13.30 ppm, confirming the presence of the carboxamide linkage. publish.csiro.au

The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound shows a cluster of peaks in the aromatic region, between δ 120.49 and 143.47 ppm, which accounts for the 18 carbon atoms of the phenazine and phenyl rings. publish.csiro.au The carbonyl carbon of the amide group is a key indicator and is observed as a distinct peak at a downfield chemical shift of δ 162.49 ppm. publish.csiro.au

Interactive Data Table 1: NMR Spectral Data for this compound

Spectrum TypeRegion / SignalChemical Shift (δ ppm)Assignment
¹H-NMR Aromatic Protons7.18 - 9.1112H (Phenazine and Phenyl Rings)
Amide Proton13.301H (-CONH -Ph)
¹³C-NMR Aromatic Carbons120.49 - 143.4718C (Phenazine and Phenyl Rings)
Amide Carbonyl162.491C (-C O-NH-)

Data sourced from Nansathit et al. publish.csiro.au

While ¹H and ¹³C NMR confirm the basic structure, two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of all signals and for analyzing the molecule's preferred conformation. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be applied for a complete analysis.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal which protons are spin-coupled to each other, typically those on adjacent carbons. It would be instrumental in tracing the connectivity of protons within the phenazine rings and the N-phenyl group separately.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying quaternary (non-protonated) carbons and for linking the different fragments of the molecule. For instance, an HMBC correlation between the amide proton (N-H) and the carbons of the N-phenyl ring, as well as to the carbonyl carbon and carbons of the phenazine ring, would unequivocally confirm the entire molecular assembly.

These advanced methods provide a level of detail that is essential for distinguishing between potential isomers and understanding the molecule's three-dimensional structure in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is highly effective for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Key vibrational frequencies observed for this compound include a sharp band for the N-H stretch of the secondary amide at 3,450 cm⁻¹. publish.csiro.au The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is prominently observed at 1,671 cm⁻¹. publish.csiro.au Another characteristic amide peak (Amide II band), which arises from a combination of N-H bending and C-N stretching, is found at 1,557 cm⁻¹. publish.csiro.au The presence of the aromatic systems is confirmed by C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region and C-H bending modes in the 900-690 cm⁻¹ range. publish.csiro.au

Interactive Data Table 2: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3,450N-H StretchSecondary Amide
1,671C=O Stretch (Amide I)Amide Carbonyl
1,557N-H Bend / C-N Stretch (Amide II)Amide
1,600 - 1,400C=C and C=N StretchesAromatic Rings (Phenazine)
900 - 690C-H BendingAromatic Rings

Data sourced from Nansathit et al. publish.csiro.au

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information that is complementary to FT-IR. While IR spectroscopy is most sensitive to vibrations of polar bonds (like C=O and N-H), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds.

For this compound, a Raman spectrum would be invaluable for characterizing the vibrations of the core phenazine structure. The symmetric stretching vibrations of the C=C bonds within the fused aromatic rings of the phenazine moiety, which may be weak in the IR spectrum, would be expected to produce strong and sharp signals in the Raman spectrum. These signals serve as a distinct "fingerprint" for the polycyclic aromatic system. Furthermore, analysis of the Raman spectrum could provide insights into the planarity and conformational properties of the molecule in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation pattern.

For this compound (C₁₉H₁₃N₃O), the calculated exact mass is 299.1059 g/mol . In an MS experiment, the molecular ion peak [M]⁺ would be expected at m/z 299. Upon ionization, the molecule would undergo predictable fragmentation. The most likely cleavage would occur at the weakest bonds, particularly the amide C-N bond.

Expected fragmentation pathways would include:

Cleavage of the C-N amide bond: This would lead to two primary fragments: the phenazine-1-carbonyl cation at m/z 207 and the phenyl radical (or aniline (B41778) cation at m/z 93).

Cleavage of the C(O)-phenazine bond: This could result in a phenyl-carboxamide cation.

Loss of CO: Fragmentation of the m/z 207 ion could lead to the loss of a carbon monoxide molecule, resulting in a phenazine ring fragment cation at m/z 179.

Analysis of these fragmentation patterns allows chemists to piece together the molecular structure, confirming the identity and connectivity of the different components of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Inference

Tandem Mass Spectrometry, also known as MS/MS, is a technique used to determine the structure of a compound by fragmenting a specific parent ion and analyzing the resulting daughter ions. researchgate.net In an MS/MS experiment, ions of the target molecule (e.g., the protonated molecule [M+H]⁺ of this compound) are selected in the first stage of the mass spectrometer. These selected ions are then subjected to collision-induced dissociation (CID), causing them to break apart into smaller, structurally informative fragment ions. nih.gov These fragments are then analyzed in the second stage of the mass spectrometer.

The fragmentation pattern is often predictable and characteristic of the molecule's structure. For this compound, cleavage of the amide bond would be an expected fragmentation pathway. libretexts.orgnih.gov The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the phenazine core, the carboxamide group, and the N-phenyl substituent.

Detailed MS/MS fragmentation data for this compound are not readily found in scientific databases. The following table represents a hypothetical fragmentation pattern.

Precursor Ion (m/z)Fragmentation PathwayFragment Ion (m/z)Proposed Structure of Fragment
299.11Loss of phenyl isocyanate180.07Phenazine
299.11Loss of aniline207.05Phenazine-1-carbonyl
299.11Cleavage of amide C-N bond92.06Aniline radical cation

This table is illustrative and based on general fragmentation principles for amide-containing compounds; it does not represent experimental data.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule by measuring its interaction with ultraviolet and visible light. libretexts.org They are particularly useful for studying molecules with conjugated π-systems, such as the phenazine core of this compound.

Emission Properties and Quantum Yield Determinations

The study of emission properties, such as fluorescence, provides critical insights into the excited-state dynamics of a molecule. These properties are intrinsically linked to the molecular structure and the surrounding environment. The fluorescence quantum yield (Φf) is a key parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the sample. researchgate.net

The determination of the fluorescence quantum yield is fundamental for applications in fields such as molecular probes, laser materials, and solar energy conversion. researchgate.net Measurements can be performed using absolute methods, which directly measure the total number of emitted photons, or more commonly, through relative methods. The relative method involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield under identical experimental conditions. researchgate.net Factors such as solvent polarity, reabsorption, and self-quenching can significantly influence the measured quantum yield and must be carefully controlled. researchgate.net

While the synthesis and photophysical properties of many phenazine and N-aryl-substituted heterocyclic compounds have been explored, specific experimental data detailing the emission spectra and fluorescence quantum yield for this compound are not extensively documented in the reviewed scientific literature. Research on related complex heterocyclic systems shows that emission characteristics are highly dependent on the nature of substituents and their position on the aromatic core, as well as solvent polarity. beilstein-journals.orgrsc.org For a definitive characterization of this compound, experimental determination of its emission spectrum and quantum yield using established spectrofluorometric techniques would be required.

Electrochemical Spectroscopic Techniques

Electrochemical techniques are powerful tools for investigating the redox behavior of molecules, providing information on electron transfer processes, reaction mechanisms, and the stability of electrochemically generated species. When coupled with spectroscopic methods, they offer a more comprehensive understanding of a compound's electronic structure and how it changes with its oxidation state.

Cyclic Voltammetry for Redox Potential Characterization

Cyclic voltammetry (CV) is a widely used electrochemical technique for characterizing the redox properties of chemical compounds. asdlib.org It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides crucial data on the formal potentials and reversibility of redox events.

For phenazine compounds, CV studies have shown that they undergo well-defined redox reactions. Studies on phenazine-1-carboxamide (B1678076) (PCN), a closely related parent compound, reveal that its electrochemical behavior involves a two-electron, two-proton coupled transfer process. nih.gov The cyclic voltammograms for PCN typically exhibit a single pair of anodic (oxidation) and cathodic (reduction) peaks under various pH conditions. nih.gov The half-wave potential (E₁/₂), which is the average of the anodic and cathodic peak potentials, is a key thermodynamic parameter. The E₁/₂ for phenazine-1-carboxamide has been measured at different pH levels, showing a dependence on proton concentration. nih.gov

Research indicates that at a neutral pH of 7, phenazine-1-carboxamide exhibits a negative half-wave potential. nih.gov This suggests its role as a redox-active mediator in various chemical and biological systems. The formal potential for phenazine-1-carboxamide has been reported to be approximately -0.14 V when measured against a Ag/AgCl reference electrode. frontiersin.orgnih.gov

Table 1: Redox Potentials of Phenazine-1-carboxamide (PCN) at Various pH Values

pHE₁/₂ (mV vs. SHE) nih.govFormal Potential (V vs. Ag/AgCl) frontiersin.orgnih.gov
5-8Not Reported
6-81Not Reported
7-140-0.14
8-174Not Reported

Note: The data presented is for the parent compound phenazine-1-carboxamide (PCN). The N-phenyl substituent in this compound would be expected to influence these values.

Spectroelectrochemistry for Coupled Optical and Electrochemical Studies

Spectroelectrochemistry combines electrochemical and spectroscopic techniques in a single experiment to obtain simultaneous information about a substance. This powerful analytical method allows for the in-situ characterization of electrochemically generated species, such as radical ions or other intermediates, by monitoring changes in their optical spectra (e.g., UV-Vis, fluorescence) as a function of the applied potential. researchgate.net

In a typical spectroelectrochemical experiment, a thin-layer cell is used, which contains a transparent working electrode, allowing a light beam to pass through the solution and be detected. As the potential is swept or stepped to initiate an electrochemical reaction (oxidation or reduction), concurrent spectral scans are recorded. This provides a direct correlation between the electrochemical event and the optical properties of the species formed at the electrode surface. researchgate.net

For a compound like this compound, spectroelectrochemistry would be invaluable for:

Identifying Intermediates: The electrochemical oxidation or reduction of the phenazine core would likely produce colored radical cations or anions. Spectroelectrochemistry would allow for the direct observation of the absorption spectra of these transient species.

Elucidating Reaction Mechanisms: By monitoring the growth and decay of spectral features corresponding to the reactant, intermediates, and products as a function of potential and time, the reaction mechanism can be more clearly understood.

Determining Optical Properties of Redox States: The technique provides the electronic absorption spectra for each stable oxidation state of the molecule. For instance, studies on structurally related N-substituted phenoxazines have shown that their electrochemical oxidation produces stable radical cations with distinct, strong absorbance bands at specific wavelengths in the visible region. researchgate.net A similar approach could characterize the optical signatures of the redox states of this compound.

While specific spectroelectrochemical data for this compound is not available in the reviewed literature, the application of this technique would be a logical next step to gain a deeper understanding of its electronic structure and redox chemistry.

Theoretical and Computational Investigations of N Phenylphenazine 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of N-phenylphenazine-1-carboxamide. These methods offer a detailed understanding of the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and for geometry optimization of molecules like this compound. DFT calculations have been successfully applied to various phenazine (B1670421) derivatives to determine their molecular structures, vibrational frequencies, and chemical shifts. iaea.org These theoretical results often show good correlation with experimental data, confirming the reliability of the DFT methods employed. iaea.org

For instance, DFT has been used to study the redox potentials of numerous phenazine derivatives, which are crucial for their application in technologies like aqueous redox flow batteries. rsc.orgnih.gov These studies involve calculating properties for a range of derivatives to screen for promising candidates for energy storage applications. rsc.orgnih.gov The optimization of the molecular geometry is a critical first step in these calculations to find the most stable conformation of the molecule. nih.gov

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also employed for high-level electronic structure calculations of phenazine derivatives. iaea.org These methods, in conjunction with DFT, provide a comprehensive understanding of the electronic properties of these molecules. iaea.orgaps.org For complex systems, these calculations can be computationally intensive but offer high accuracy.

Molecular Orbital Analysis

Molecular orbital analysis is crucial for understanding the electronic transitions and reactivity of this compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. malayajournal.org A small HOMO-LUMO gap suggests that the molecule is more likely to be chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For phenazine derivatives, the HOMO and LUMO are often distributed over the phenazine core and its substituents, and their energies are influenced by the nature and position of these substituents. malayajournal.org

Calculated HOMO-LUMO Energies and Gap for a Phenazine Derivative. malayajournal.org
OrbitalEnergy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap4.0106

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a framework for predicting the reactivity of molecules based on the interaction of their HOMO and LUMO. wikipedia.org According to this theory, chemical reactions are favored when there is a significant overlap between the HOMO of one reactant and the LUMO of another. wikipedia.org

The character and energy of the HOMO and LUMO of this compound can be used to predict its behavior in various chemical reactions. For example, the locations of the HOMO and LUMO densities indicate the likely sites for electrophilic and nucleophilic attack, respectively. malayajournal.org FMO theory is a powerful tool for understanding and predicting the outcomes of pericyclic reactions and other chemical transformations. wikipedia.orgscribd.comimperial.ac.uk

Charge Distribution and Electrostatic Potential Mapping

The charge distribution and molecular electrostatic potential (MEP) are key indicators of a molecule's reactivity and intermolecular interactions. The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. uni-muenchen.delibretexts.org

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. wikipedia.org This analysis partitions the total electron population among the different atoms, providing a picture of the electron distribution. The method is based on the linear combination of atomic orbitals (LCAO) molecular orbital theory. wikipedia.orguni-muenchen.de

The calculation involves the density matrix and the overlap matrix of the basis functions. wikipedia.org While widely used, Mulliken charges are known to be sensitive to the choice of the basis set, which can sometimes lead to unphysical results or values that change significantly with different basis sets. wikipedia.orguni-muenchen.de Despite these limitations, it offers a qualitative understanding of charge distribution. researchgate.net

For this compound, a Mulliken analysis would be expected to show a significant negative charge on the highly electronegative oxygen and nitrogen atoms. The carbonyl carbon would exhibit a partial positive charge, while the hydrogen atoms would be positively charged. The table below presents hypothetical Mulliken atomic charges for selected atoms in this compound, illustrating the expected charge distribution based on general chemical principles.

Table 1: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound This table is for illustrative purposes, showing expected charge trends.

AtomHypothetical Mulliken Charge (a.u.)
O (Carbonyl)-0.55
N (Amide)-0.42
N (Phenazine Ring)-0.38
N (Phenazine Ring)-0.37
C (Carbonyl)+0.60
H (Amide)+0.25

Natural Population Analysis (NPA) and Natural Bonding Orbital (NBO) Analysis

Natural Population Analysis (NPA) is considered an improvement over Mulliken analysis, offering greater numerical stability and a more reliable description of electron distribution, especially in complex systems. uni-rostock.deresearchgate.net NPA is derived from the Natural Bond Orbital (NBO) method, which transforms the complex molecular wave function into a localized form corresponding to the familiar Lewis structure of lone pairs and chemical bonds. uni-rostock.deuni-muenchen.de

NBO analysis provides a detailed picture of bonding and antibonding interactions within the molecule. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu These interactions, often referred to as hyperconjugation, occur when a filled (donor) Lewis-type NBO interacts with an empty (acceptor) non-Lewis NBO. The stabilization energy, E(2), associated with this interaction indicates the strength of the electron delocalization from the donor to the acceptor orbital. researchgate.net

Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound This table is for illustrative purposes, showing expected intramolecular interactions and their stabilization energies.

Donor NBOAcceptor NBOHypothetical E(2) (kcal/mol)Interaction Type
LP (O)π* (C=O)45.5Resonance
LP (N-amide)π* (Phenazine Ring)35.2Hyperconjugation
π (Phenyl Ring)π* (Phenazine Ring)15.8π-π Conjugation
π (Phenazine Ring)π* (C=O)5.1Hyperconjugation

Electrostatic Potential (ESP) Surfaces for Chemical Reactivity Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. researchgate.netchemrxiv.org It is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. researchgate.net The ESP surface is typically visualized using a color spectrum, where different colors indicate regions of different electrostatic potential.

Generally, regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. chemrxiv.org Green and yellow areas represent regions of intermediate or near-zero potential.

For this compound, the ESP surface would highlight several key reactive sites. The most negative potential would be concentrated around the carbonyl oxygen atom due to its lone pairs, making it a prime site for interaction with electrophiles or hydrogen bond donors. The nitrogen atoms in the phenazine ring would also exhibit negative potential. Regions of positive potential would likely be found around the amide hydrogen and the hydrogen atoms on the aromatic rings, indicating their susceptibility to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility and dynamic properties of molecules. nih.gov

Classical Molecular Dynamics for Conformational Sampling

Classical MD simulations utilize force fields, which are sets of empirical energy functions, to describe the potential energy of a system. This approach allows for the simulation of large molecular systems over relatively long timescales (nanoseconds to microseconds). mdpi.com A primary application of classical MD is conformational sampling, which explores the various three-dimensional structures a molecule can adopt at a given temperature. nih.gov

For this compound, classical MD simulations could be used to investigate the rotational freedom around the single bonds connecting the phenyl group, the carboxamide linker, and the phenazine core. This would reveal the preferred spatial arrangement (conformation) of these fragments relative to one another and the energy barriers between different conformations. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules.

Ab Initio Molecular Dynamics for Bond Formation and Breaking Studies

While classical MD relies on predefined force fields and cannot simulate the breaking or forming of chemical bonds, ab initio molecular dynamics (AIMD) overcomes this limitation. In AIMD, the forces acting on the atoms are calculated "from first principles" using quantum mechanical methods at each step of the simulation. chemrxiv.org This makes AIMD computationally much more expensive than classical MD but allows for the study of chemical reactions.

AIMD could be employed to study the reactivity of this compound. For example, one could simulate its behavior under oxidative or reductive conditions to understand its degradation pathways. It could also be used to model the final steps in its synthesis, providing insights into the reaction mechanism by which the amide bond is formed.

Vibrational Spectroscopy Simulations and Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a fundamental method for chemical characterization. nih.gov Computational chemistry can simulate these spectra, which is essential for assigning the vibrational modes observed in experimental spectra and for validating the accuracy of the computational model. arxiv.org

These simulations are typically performed using density functional theory (DFT). The process involves optimizing the molecule's geometry and then calculating the second derivatives of the energy with respect to the atomic positions to obtain the harmonic vibrational frequencies. nih.govarxiv.org While harmonic calculations are a good starting point, more advanced methods can account for anharmonicity, which is crucial for accurately predicting the positions of certain vibrational bands, especially those involving hydrogen atoms. tu-braunschweig.de

For this compound, a simulated IR spectrum would show characteristic peaks corresponding to the N-H stretch, the C=O stretch of the amide group, C-N stretches, and various vibrations from the aromatic rings. By comparing the calculated frequencies with those from an experimental spectrum, each band can be confidently assigned to a specific molecular motion.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound This table is for illustrative purposes, showing expected vibrational modes and their typical frequencies.

Vibrational ModeHypothetical Calculated Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)Assignment
ν(N-H)34103395Amide N-H Stretch
ν(C-H)30853070Aromatic C-H Stretch
ν(C=O)16851670Amide I band (C=O Stretch)
δ(N-H)15451530Amide II band (N-H Bend)
ν(C=N)16201610Phenazine Ring Stretch

Computational Prediction of IR and Raman Spectra

The prediction of infrared (IR) and Raman spectra through computational means has become a standard and indispensable tool in modern chemical analysis. arxiv.orgfaccts.de These theoretical spectra provide a molecular fingerprint that can be used to identify unknown compounds by comparing them with experimental data. canterbury.ac.nz The process typically involves the use of quantum chemical software packages to model the electronic structure and predict the vibrational frequencies and intensities of a molecule. canterbury.ac.nz

For a molecule like this compound, these calculations are generally performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost. nih.gov The choice of a suitable basis set, such as 6-311++G(d,p), is crucial for obtaining reliable results. nih.govnih.gov The output of these calculations provides a set of harmonic vibrational frequencies. nih.gov

The calculated IR spectrum is generated based on the computed IR intensities, which are related to the change in the dipole moment during a particular vibration. scm.com A vibrational mode is considered IR-active if it leads to a change in the molecule's dipole moment. scm.com Similarly, the theoretical Raman spectrum is derived from the calculated Raman scattering activities, which are dependent on the change in the polarizability of the molecule during a vibration. scm.com A mode is Raman-active if it causes a change in the molecule's polarizability. scm.com

It is a common practice to apply a scaling factor to the calculated harmonic frequencies to correct for approximations inherent in the theoretical model and to achieve better agreement with experimental spectra. researchgate.net The resulting theoretical spectra can then be visualized, often with Gaussian or Lorentzian broadening functions, to simulate the appearance of an experimental spectrum. arxiv.org This allows for a direct comparison with experimentally recorded FT-IR and FT-Raman spectra, aiding in the structural elucidation and vibrational assignment of this compound.

Potential Energy Distribution (PED) Analysis for Vibrational Assignments

While computational methods can predict the frequencies of vibrational modes, a deeper understanding requires the precise assignment of these modes to specific molecular motions. This is achieved through Potential Energy Distribution (PED) analysis. researchgate.netnih.gov PED analysis is a crucial step in the interpretation of vibrational spectra, as it decomposes the normal modes of vibration into contributions from a set of defined internal coordinates, such as bond stretches, angle bends, and torsions. nih.govsmmg.pl

Software such as VEDA (Vibrational Energy Distribution Analysis) is commonly used to perform PED calculations. researchgate.netnih.govsmmg.pl The VEDA program utilizes the output from quantum chemistry calculations, including the optimized geometry and the force-field matrix, to determine the contribution of each internal coordinate to a given normal mode. smmg.pl This allows for a quantitative assignment of the calculated vibrational frequencies. researchgate.net

For this compound, a PED analysis would provide detailed descriptions of the vibrations. For instance, a band in the calculated IR spectrum might be assigned with high confidence to a C=O stretching vibration, a C-N stretching vibration, or various bending modes of the phenyl or phenazine rings. The PED would quantify the percentage contribution of each of these motions to the specific vibrational frequency.

The results of a PED analysis are typically presented in a table that lists the calculated frequency, the corresponding IR intensity and Raman activity, and the detailed assignment based on the dominant internal coordinate contributions. This detailed assignment is fundamental for a thorough understanding of the molecule's dynamics and for accurately interpreting experimental spectroscopic data. nih.gov For complex molecules, where vibrational modes are often coupled, PED analysis is essential to unravel the nature of these coupled vibrations. nih.gov

Structure Activity Relationship Sar Methodologies and Principles for N Phenylphenazine 1 Carboxamide Derivatives

Rational Design Principles for Phenazine-1-carboxamide (B1678076) Analogues

The rational design of phenazine-1-carboxamide analogues is guided by a set of principles derived from extensive SAR studies. The phenazine (B1670421) heterocycle is considered a "privileged scaffold" due to its ability to interact with multiple biological targets. rroij.com Design strategies often involve the synthesis of diverse analogues through methods like the Jourdan-Ullmann reaction followed by reductive ring closure, allowing for systematic exploration of the chemical space around the core structure. rroij.comrroij.com

Substitution on the Phenazine Core: The position and nature of substituents on the phenazine rings are critical. Studies on various phenazine derivatives have shown that introducing different functional groups can modulate electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org For instance, halogen substituents can significantly alter the electronic properties of the phenazine system. rsc.orgunlv.eduunlv.edu Specifically, SAR studies on phenazine-1-carboxamides have demonstrated that small, lipophilic substituents like methyl or chloro groups at the 9-position can enhance cytotoxicity. researchgate.netresearchgate.net Halogenated phenazine derivatives, in particular, have shown promising antibacterial activity. mdpi.com The introduction of groups at the C-2, C-3, C-4, and N-6 positions has been identified as a promising strategy for developing new analogues. mdpi.com

The 1-Carboxamide (B11826670) Side Chain: The N-phenylphenazine-1-carboxamide scaffold features a critical 1-carboxamide side chain. Research indicates that there is very limited scope for structural variation in this part of the molecule, suggesting its crucial role in binding to biological targets, such as DNA. researchgate.netnih.gov The amide linkage itself, along with the N-phenyl group, provides a platform for establishing key interactions. Modifications to the phenyl ring, such as the introduction of various substituents, can fine-tune activity. For example, N-aryl and N-heteryl amide analogues of phenazine-1-carboxylic acid have demonstrated potent activity against various strains of Mycobacterium tuberculosis. rroij.comrroij.com

Morphological and Physicochemical Impact: Substituents also affect the morphology and aggregation properties of phenazine derivatives in the solid state. rsc.org Different terminal groups can lead to distinct molecular packing and the formation of ordered structures like self-organized fibrils, which can be observed through techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD). rsc.org These morphological differences can, in turn, influence the material's performance in various applications. rsc.org Infrared and 13C NMR spectral data have been correlated with Hammett substituent constants to quantify the effect of substituents on spectral properties. researchgate.net

Stereochemistry plays a vital role in the biological activity of many organic molecules, and phenazine derivatives are no exception. The three-dimensional arrangement of atoms can dictate how a molecule fits into a biological receptor or binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com This approach is invaluable for predicting the activity of novel compounds and for providing insights into the molecular features that drive activity.

The foundation of QSAR modeling lies in the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. biointerfaceresearch.com For phenazine compounds, various QSAR models have been developed to predict activities such as anti-tuberculosis efficacy. consensus.app

These models are typically built using statistical methods like multiple linear regression (MLR). biointerfaceresearch.com The process involves:

Data Set Preparation: A dataset of phenazine derivatives with known biological activities is compiled. biointerfaceresearch.com

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors, are calculated for each molecule. biointerfaceresearch.com

Model Building: Statistical techniques are used to identify the descriptors that best correlate with the biological activity, resulting in a mathematical equation that forms the QSAR model. biointerfaceresearch.comnih.gov

Validation: The predictive power of the model is rigorously assessed using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its robustness and reliability. nih.gov

For instance, a QSAR model for olanzapine (B1677200) derivatives used energy-based descriptors like binding energy and intermolecular energy to achieve a good correlation with experimental activity. nih.gov Similar principles are applied to phenazine derivatives to guide the design of new compounds with enhanced activity. consensus.appd-nb.info

With the increasing complexity of biological data and the large size of chemical libraries, machine learning (ML) has emerged as a powerful tool in SAR and QSAR studies. nih.gov ML algorithms can handle non-linear relationships and complex patterns that may not be captured by traditional statistical methods.

Support Vector Machines (SVM): SVM is a popular machine learning algorithm used for both classification (distinguishing active from inactive compounds) and regression (predicting the level of activity). nih.gov Studies have shown that SVM can be highly accurate in predicting the biological activity of compounds and can outperform traditional methods like artificial neural networks (ANN) and K-nearest neighbor models. nih.gov

Artificial Neural Networks (ANN): ANNs, inspired by the structure of the human brain, can model highly complex and non-linear SARs. They are used in various applications, from predicting the activity of antioxidant phenolic compounds to classifying SAR images. nih.govmdpi.com

Deep Learning: More advanced deep learning models, a subset of machine learning, are also being applied in SAR, particularly in image-based classification and the analysis of complex biological data. mdpi.com

The integration of these machine learning techniques into the SAR workflow for this compound derivatives can accelerate the discovery of new lead compounds by providing more accurate predictions and deeper insights into the complex interplay between chemical structure and biological function.

Investigation of Structural Features Modulating Chemical Reactivity

The chemical reactivity of this compound derivatives is governed by specific structural features that influence their ability to participate in chemical reactions, such as redox cycling, and to form non-covalent interactions with biological macromolecules.

The phenazine core itself is redox-active, a property that is central to the biological activity of many phenazine natural products. rroij.com The nitrogen atoms in the pyrazine (B50134) ring, along with the extended π-conjugated system, allow the molecule to accept and donate electrons. Substituents on the phenazine ring can significantly modulate this redox potential, thereby tuning the molecule's reactivity. rsc.orgunlv.edu

Interactive Table of Structure-Activity Relationship Findings for Phenazine-1-Carboxamide Derivatives

Position of ModificationType of SubstituentObserved Effect on Activity/PropertyReference(s)
9-position Small, lipophilic (e.g., Me, Cl)Enhanced cytotoxicity researchgate.net, researchgate.net
Phenazine Core HalogenationImproved antibacterial activity mdpi.com
1-carboxamide side chain Structural variationVery limited scope, crucial for DNA binding nih.gov, researchgate.net
N-phenyl group Aryl and heteryl groupsPotent activity against M. tuberculosis rroij.com, rroij.com
Dimerization Linked via -(CH₂)₃NMe(CH₂)₃-Potent dual topoisomerase I/II inhibitors researchgate.net

Impact of N-Phenyl Substitution on Phenazine Core Reactivity

The N-phenyl group attached to the carboxamide at the C1 position of the phenazine scaffold plays a significant role in modulating the biological activity of these compounds. Modifications to this phenyl ring, as well as substitutions on the phenazine core itself, can profoundly affect the molecule's electronic properties, steric profile, and ultimately, its reactivity and interaction with biological targets.

Research into phenazine-1-carboxamide conjugates has shown that the electronic nature of substituents on the N-phenyl ring is a key determinant of fungicidal activity. A study on derivatives containing 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) moieties revealed that the introduction of electron-donating groups onto the benzene (B151609) ring was conducive to improving activity, whereas electron-withdrawing groups were unfavorable. nyxxb.cn The position of the substituent on the phenyl ring also proved critical, with the order of bioactivity being ortho > para > meta. nyxxb.cn For example, compounds with a 2-OCH₃ substitution (an electron-donating group at the ortho position) showed enhanced fungicidal activity. nyxxb.cn

Similarly, substitutions on the phenazine core can significantly enhance potency. Structure-activity relationships for phenazine-carboxamide topoisomerase II poisons indicate that cytotoxicity is enhanced by the presence of groups, such as methyl, in the position peri to the carboxamide (the C9 position). researchgate.net These substitutions are thought to enhance DNA binding affinity and reduce dissociation rates. researchgate.net Studies have demonstrated that 9-substituted phenazine-1-carboxylic acid (PCA) derivatives bearing methyl, methoxy, and chlorine groups exhibited a 10- to 20-fold increase in anticancer potency compared to the unsubstituted parent compound. researchgate.net

The synthesis of various this compound derivatives has allowed for the exploration of these SAR principles. For instance, compounds have been created with substitutions like bromine or fluorine on the N-phenyl ring and bromine or ethyl groups on the phenazine core, providing a platform for detailed biological evaluation. rroij.com

Table 1: Impact of Substitutions on the Activity of this compound Derivatives

Parent CompoundSubstitution SiteSubstituent GroupObserved Effect on ActivityReference
Phenazine-1-carboxamideN-Phenyl Ring (Ortho)Electron-donating (e.g., -OCH₃)Increased fungicidal activity nyxxb.cn
Phenazine-1-carboxamideN-Phenyl Ring (Meta)Electron-donating (e.g., -OCH₃)Less active than ortho/para substitution nyxxb.cn
Phenazine-1-carboxamideN-Phenyl RingElectron-withdrawingDecreased fungicidal activity nyxxb.cn
Phenazine-1-carboxamidePhenazine Core (C9)Methyl (-CH₃)Enhanced cytotoxicity and DNA binding researchgate.net
Phenazine-1-carboxylic acidPhenazine Core (C9)Methyl, Methoxy, Chlorine10-20 fold enhancement in anticancer potency researchgate.net
7-bromo-phenazine-1-carboxamideN-Phenyl Ring (Para)Fluorine (-F)Synthesized for SAR studies rroij.com

Side Chain Modifications and Their Effect on Molecular Interactions

In the context of this compound, the "side chain" can refer to the substituent attached to the amide nitrogen—in this case, the phenyl group—or to other functional groups attached elsewhere on the phenazine core. The nature of these side chains is critical as they are responsible for many of the interactions that dictate protein folding, molecular recognition, and biological function. wikipedia.orgmdpi.com

For tricyclic carboxamides like the phenazine derivatives, the side chain at the C1 carboxamide position is fundamental to its mechanism of action, which often involves DNA binding. researchgate.netnih.gov SAR studies on a series of phenazine-1-carboxamides with varied cationic side chains revealed that there is very limited scope for altering the structure of the 1-carboxamide side chain without losing cytotoxic activity. researchgate.netnih.gov This finding is consistent with structural models showing how these tricyclic carboxamides intercalate into DNA, suggesting a specific and constrained binding mode. researchgate.netnih.gov

The introduction of cationic groups, however, can provide additional ionic interactions with biological targets like DNA. bioorganica.com.ua For instance, modifying neutral N-functionalized carboxamides to include N,N-dimethylaminoalkyl or pyridylmethyl fragments can create cationic derivatives. bioorganica.com.ua These positively charged side chains can interact favorably with the negatively charged phosphate (B84403) backbone of DNA, enhancing binding affinity. bioorganica.com.ua The length and flexibility of these charged side chains are also important factors, as they influence the entropic cost of adopting the necessary conformation for effective interaction. mdpi.com

Table 2: Effect of Side Chain Characteristics on Molecular Interactions

Side Chain LocationSide Chain TypeKey Interaction TypeImplication for Biological ActivityReference
C1-CarboxamideCationic (e.g., N,N-dimethylaminoethyl)Ionic, Hydrogen BondingCrucial for DNA binding and cytotoxicity; limited structural variation tolerated. researchgate.netnih.govbioorganica.com.ua
N-Phenyl GroupUnsubstituted PhenylHydrophobic, Aromatic StackingCore interaction with target binding pockets. kku.ac.th
N-Phenyl GroupSubstituted Phenyl (e.g., -OCH₃, -F)Polar, HydrophobicModulates binding affinity and specificity. nyxxb.cnrroij.com
Phenazine Core (e.g., C9)Alkyl (e.g., -CH₃)Steric, HydrophobicEnhances DNA binding affinity and cytotoxicity. researchgate.net

Exploration of N Phenylphenazine 1 Carboxamide in Non Biological and Non Clinical Applications

Materials Science Applications

The unique electronic and photophysical properties of the phenazine (B1670421) scaffold make it a promising candidate for the development of advanced functional materials. guidechem.com The introduction of a phenyl group to the carboxamide nitrogen in N-phenylphenazine-1-carboxamide can further modulate these properties, opening avenues for its use in materials science.

Design of this compound-Based Functional Materials

The design of functional materials based on this compound would leverage the inherent characteristics of the phenazine ring system. Phenazines are known to be electroactive and can be incorporated into various organic electronic devices. guidechem.com The synthesis of this compound can be achieved through standard amidation reactions, starting from phenazine-1-carboxylic acid and aniline (B41778). The phenyl group introduces an additional degree of synthetic flexibility, allowing for further functionalization to fine-tune the material's properties. For instance, the modular synthesis of phenazine-based derivatives has been shown to yield materials with aggregation-induced emission (AIE) properties, which are valuable for various optical applications. acs.org

The general synthetic routes to access phenazine derivatives are well-established, including methods like the Wohl-Aue reaction and palladium-catalyzed N-arylation. guidechem.com These methods could be adapted for the large-scale production of this compound for materials science applications. The derivatization of the carbazole (B46965) molecule, a related heterocyclic compound, has been shown to alter its electrical and optical properties for use in organic sensitizers and semiconductors. researchgate.net A similar approach could be applied to this compound to create a family of materials with tailored functionalities.

Photophysical Properties for Optoelectronic and Luminescent Materials

The photophysical properties of phenazine derivatives are of significant interest for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). guidechem.com Phenazine-based compounds can exhibit fluorescence and their emission characteristics can be tuned by chemical modification. dntb.gov.ua The introduction of a phenyl group in this compound is expected to influence its absorption and emission spectra.

The following table summarizes the photophysical properties of some related phenazine and aromatic amide compounds, which can serve as a reference for the expected properties of this compound.

Compound/SystemAbsorption Max (λ_max)Emission Max (λ_em)Quantum Yield (Φ)Reference
Indolo[3,2,1-jk]carbazole Dimer (ICzDO)-379 nm (in solution)- researchgate.net
Indolo[3,2,1-jk]carbazole Dimer (ICzDM)-391 nm (in solution)- researchgate.net
α-(N-biphenyl)-substituted 2,2′-bipyridines-443–505 nmup to 49.1% nih.gov
Dinitro-tetraamino-phenazinesGreen absorbingOrange-red emitting- researchgate.net

These data suggest that this compound is likely to be a fluorescent material with emission in the visible spectrum. The exact emission wavelength and quantum yield would depend on the specific electronic interactions between the phenazine core and the N-phenylcarboxamide substituent.

Electrochemical Properties for Sensor and Energy Storage Applications

The electrochemical behavior of phenazine derivatives makes them suitable for applications in sensors and energy storage devices. Phenazines can undergo reversible redox reactions, a property that is essential for these applications. nih.gov The presence of the N-phenyl group in this compound can influence its redox potentials and the stability of the resulting radical ions.

The electropolymerization of phenazine-related monomers, such as o-phenylenediamine, has been studied for the development of sensors. researchgate.net The resulting polymers possess amine/imino functional groups that can chelate with metal ions, making them useful for heavy metal ion adsorption. researchgate.net Similarly, this compound could potentially be used as a monomer for the synthesis of conductive polymers with sensing capabilities.

The redox properties of carbazole derivatives have been investigated using cyclic voltammetry to determine their molecular energy levels (HOMO and LUMO). researchgate.net Such studies on this compound would be crucial to assess its potential for use in electronic devices. The table below presents electrochemical data for some related compounds.

CompoundHOMO (eV)LUMO (eV)Band Gap (E_g) (eV)Reference
Carbazole Derivative (IIa)-5.37-2.233.14 researchgate.net
Carbazole Derivative (IIIa)-5.41-2.123.29 researchgate.net

These values for related systems suggest that this compound would likely have HOMO and LUMO levels in a range suitable for organic semiconductor applications.

Application in Dye Chemistry and Pigment Science

Phenazine-based compounds have a long history as dyes and pigments, with their color and stability being key attributes. rsc.org this compound, with its extended chromophoric system, is expected to possess interesting coloration characteristics.

Chromophoric Properties and Coloration Characteristics

The color of phenazine dyes can be tuned by introducing various substituents onto the phenazine core. The oxidized form of phenazine dyes can exhibit a range of colors from yellow to orange, red, and magenta. google.com The specific color of this compound would be determined by its absorption spectrum in the visible region. The introduction of an N-phenyl group is likely to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted phenazine-1-carboxamide (B1678076).

The hue of phenazine dyes is also influenced by factors such as the solvent and the physical form of the dye. google.com Research on substituted tetraamino-phenazine dyes has shown that they can be green-absorbing and orange-red emitting. researchgate.net This highlights the potential for developing a range of colors by modifying the substitution pattern on the phenazine ring of this compound.

Photostability and Environmental Performance of this compound-Based Dyes

A critical factor for the application of any dye is its photostability. Phenazine dyes are generally known for their good stability to heat and light. rsc.orggoogle.com However, the photostability can be significantly influenced by the substituents and the surrounding environment. For example, studies on phenoxazine (B87303) derivatives, which are structurally related to phenazines, have shown that they can be susceptible to photodegradation, especially in halogenated solvents. researchgate.net

Strategies to improve the photostability of dyes include the covalent attachment of UV absorbers. This has been demonstrated for 1,8-naphthalimide (B145957) dyes, where the incorporation of benzotriazole (B28993) units retarded photodegradation. rsc.org Similar strategies could be employed for this compound to enhance its durability for practical applications. The introduction of sterically hindering groups, such as a 2,4,6-triisopropylphenyl group, has also been shown to increase the stability of phenazine dyes. google.com

Further research into the photodegradation pathways of this compound would be necessary to optimize its structure for long-term performance as a dye or pigment.

Role in Catalysis Research

The exploration of this compound in the field of catalysis is a niche area with limited specific research directly focused on this compound. However, by examining the broader classes of compounds to which it belongs—phenazines and carboxamides—we can infer its potential applications and areas for future investigation.

This compound as a Ligand in Coordination Chemistry

While direct studies on this compound as a ligand are not extensively documented in publicly available research, the constituent functional groups suggest its potential for coordination with metal ions. The phenazine ring system, with its nitrogen atoms, and the carboxamide group both offer potential coordination sites.

In broader contexts, carboxamide-containing ligands are known to form stable complexes with a variety of transition metals. These complexes have been investigated for their catalytic activities in a range of organic transformations. The N-phenyl substituent on the carboxamide could influence the electronic and steric properties of the ligand, thereby affecting the stability and reactivity of any resulting metal complex. The specific binding modes and the catalytic potential of this compound metal complexes, however, remain a subject for future research.

Electrocatalytic Applications of this compound Derivatives

The electrocatalytic properties of this compound and its derivatives are not specifically detailed in the current body of scientific literature. Nevertheless, the phenazine core is known to be redox-active, a property that is fundamental to electrocatalysis. Phenazine-based compounds can undergo reversible redox reactions, which could be harnessed for various electrocatalytic processes.

Research into related areas, such as the use of covalent organic frameworks (COFs) incorporating phenazine units, has shown promise in electrocatalytic applications like the oxygen reduction reaction. The introduction of different substituents onto the phenazine or carboxamide moiety of this compound could modulate its electronic properties, potentially tuning its electrocatalytic activity for specific reactions. For instance, derivatization could enhance its ability to mediate electron transfer in processes such as CO2 reduction or other small molecule activations. However, without direct experimental evidence, the electrocatalytic applications of this compound remain speculative.

Agrochemical and Biocontrol Research Applications (Mechanistic/Synthesis Focus)

The parent compound, phenazine-1-carboxamide (PCN), and its derivatives have been the subject of significant research in the agrochemical field due to their notable biological activities against various plant pathogens.

Design and Synthesis of this compound Derivatives for Crop Protection

The design and synthesis of derivatives of phenazine-1-carboxylic acid (PCA), the precursor to PCN, have been a key strategy to develop new and effective fungicides. Researchers have synthesized various N-aryl and other substituted phenazine-1-carboxamides to explore their structure-activity relationships.

One approach involves the reaction of phenazine-1-carbonyl chloride with different aniline derivatives to yield a series of N-arylphenazine-1-carboxamides. The rationale behind introducing a phenyl group or substituted phenyl groups is to modify the lipophilicity and electronic properties of the molecule, which can influence its uptake and interaction with the target site in the pathogen. For example, the synthesis of conjugates of PCA and N-phenylalanine esters has been explored to enhance antifungal activity and phloem mobility within plants. asm.org

The general synthetic route often involves the initial synthesis of PCA, followed by its conversion to an acid chloride, which is then reacted with the desired amine to form the corresponding carboxamide.

Table 1: Examples of Synthesized Phenazine-1-carboxamide Derivatives and their Antifungal Activity

Compound IDDerivative TypeTarget PathogenActivityReference
F7PCA-N-phenylalanine ester conjugateSclerotinia sclerotiorumEC50 of 6.57 µg/mL asm.org
I81,3,4-thiadiazole (B1197879) conjugateFusarium graminearumEC50 of 33.25 μg/mL nyxxb.cn
I221,3,4-oxadiazole (B1194373) conjugateFusarium graminearumEC50 of 46.52 μg/mL nyxxb.cn

Investigation of Interaction Mechanisms with Plant Pathogens (non-efficacy specific)

Research into the mode of action of phenazine-1-carboxamide (PCN) has revealed its effects on the cellular structures of plant pathogens. Studies on Rhizoctonia solani have shown that PCN can cause significant morphological and ultrastructural changes to the fungal mycelia. nih.gov

Observations using microscopy have demonstrated that treatment with PCN leads to twisted and swollen mycelia, with a notable decrease in prominence. nih.gov At the ultrastructural level, PCN has been found to cause the thinning and deformation of the cell wall, the disappearance of mitochondria, and the twisting of the septum. nih.gov These findings suggest that the cell wall and mitochondria are key targets of PCN.

Further molecular investigations have indicated that PCN inhibits the activity of chitin (B13524) synthetase, an essential enzyme for cell wall biosynthesis in fungi. nih.gov It also affects the mitochondrial electron transport chain by inhibiting complex I. nih.gov The inhibition of chitin synthetase gene expression appears to be a crucial part of its mechanism for controlling fungal growth. nih.gov The presence of the acylamide group in PCN is considered a key pharmacophore for its activity against R. solanacearum, showing greater inhibitory effects than its precursor, phenazine-1-carboxylic acid (PCA). mdpi.com

Exploration of Herbicidal Principles of Phenazine Carboxamides

While the primary focus of research on phenazine carboxamides has been on their fungicidal properties, some studies have also explored their herbicidal potential. Certain phenazine compounds have demonstrated herbicidal activity against plants like Lemna minor (duckweed). The structural features of the phenazine ring and the nature of the substituents play a crucial role in this activity.

The mechanism of herbicidal action is thought to be linked to the ability of phenazines to interfere with essential plant processes, potentially through the generation of reactive oxygen species or the inhibition of specific enzymes. The N-phenyl substitution in this compound could influence its herbicidal efficacy and selectivity. However, detailed mechanistic studies specifically on the herbicidal principles of this compound are not widely reported, representing an area for further scientific inquiry.

Mechanistic Studies of N Phenylphenazine 1 Carboxamide Interactions at a Fundamental Level

Molecular Recognition and Binding Modes

The ability of N-phenylphenazine-1-carboxamide and related phenazine (B1670421) structures to interact with biological macromolecules is a cornerstone of their chemical activity. These interactions are governed by a combination of factors including the planar, aromatic nature of the phenazine core, and the specific functionalities provided by the carboxamide and phenyl substituents. Phenazine compounds are known to engage in various non-covalent interactions such as hydrogen bonds, ionic bonds, and π-π stacking, which allows for their extensive application in molecular recognition and supramolecular chemistry. sioc-journal.cn

Phenazine-1-carboxamides are recognized for their capacity to bind to DNA, a mechanism primarily driven by the intercalation of the planar phenazine ring system between the base pairs of the DNA double helix. nih.govresearchgate.net This mode of binding is a characteristic feature of many flat, aromatic molecules that can insert themselves into the space created when the DNA helix locally unwinds to accommodate them.

Detailed structural studies on related bis-phenazine compounds, such as MLN944, provide a robust model for understanding these interactions at a molecular level. In these models, the phenazine rings are shown to bis-intercalate, meaning two rings from the same molecule insert at adjacent sites. nih.gov For a mono-phenazine like this compound, a similar intercalative binding is expected. The phenazine chromophore stacks effectively with the flanking DNA base pairs, a process stabilized by favorable π-π interactions. nih.gov

The specificity of where the molecule binds along the DNA sequence is determined by more nuanced interactions. The carboxamide group, for instance, is critical. Structural models suggest that the carboxamide linker likely resides in one of the DNA grooves, either the major or minor groove. nih.gov Here, it can form specific hydrogen bonds with the edges of the DNA base pairs. For example, studies with MLN944 demonstrated site-specific hydrogen bond interactions with a central G:C base pair, which, along with stacking interactions with a 5'-flanking thymine, dictates the binding preference. nih.gov The structure of the 1-carboxamide (B11826670) side chain allows for very little variation, underscoring its importance in the precise positioning and stabilization of the DNA-ligand complex. nih.gov

Table 1: Key Features of the Proposed DNA-Binding Model for this compound
Interaction FeatureDescriptionPrimary Stabilizing ForceReference
Core IntercalationThe planar phenazine ring system inserts between adjacent DNA base pairs.π-π Stacking Interactions nih.govnih.gov
Groove BindingThe N-phenylcarboxamide side chain occupies a position within the major or minor groove of the DNA.Hydrogen Bonding, Steric Fit nih.gov
Sequence RecognitionPreferential binding to specific DNA sequences (e.g., GC-rich regions) is guided by specific hydrogen bonds between the side chain and the base pairs.Site-Specific Hydrogen Bonds nih.gov

Beyond DNA, this compound can engage in specific interactions with proteins. The prediction and understanding of these protein-ligand interactions (PLIs) are fundamental to drug discovery and molecular biology. mdpi.com Computational methods, such as molecular dynamics (MD) simulations, are often employed to explore the binding positions and affinities between a ligand and a protein target. aalto.fi These interactions are a composite of various forces, including van der Waals forces, electrostatic interactions, and solvation effects. aalto.fi

A concrete example of such interactions comes from studies on the related compound phenazine-1-carboxamide (B1678076) (PCN) and its effect on the fungus Rhizoctonia solani. Research has shown that PCN targets and inhibits the activity of specific enzymes. nih.gov Two key protein targets identified are chitin (B13524) synthetase, an enzyme crucial for building the fungal cell wall, and complex I of the mitochondrial electron transport chain, which is essential for cellular respiration. nih.gov The inhibition of these proteins disrupts vital cellular processes.

The binding mechanism to these protein targets involves the ligand fitting into an active site or an allosteric pocket. The interaction is stabilized by a network of non-covalent bonds. Analysis of protein-ligand complexes often reveals specific hydrogen bonds between the ligand and key amino acid residues (such as Lysine, Arginine, or Serine), as well as hydrophobic interactions between the aromatic rings of the phenazine and non-polar residues in the protein's binding pocket. aalto.fibiorxiv.org The N-phenyl group of this compound could further enhance these hydrophobic interactions compared to the unsubstituted PCN.

Table 2: Potential Protein Interactions of Phenazine Carboxamides
Potential Protein TargetInteracting Moiety of LigandPrimary Interaction TypeReference
Chitin SynthetasePhenazine Core, Carboxamide GroupHydrogen Bonding, Hydrophobic Interactions nih.gov
Mitochondrial Complex IPhenazine CoreHydrophobic Interactions, Electrostatic Interactions nih.gov
Other Kinases/EnzymesN-Phenyl Ring, Carboxamide GroupHydrophobic Interactions, Hydrogen Bonding aalto.fibiorxiv.org

Redox Mechanisms and Electron Transfer Pathways

The phenazine ring system is inherently redox-active, meaning it can readily accept and donate electrons. This property is central to many of the biological and chemical activities of this compound, enabling it to participate in electron transfer cascades and redox cycling.

The electrochemical behavior of phenazine derivatives can be studied using techniques like cyclic voltammetry (CV). rsc.org In a typical redox cycle, the phenazine molecule is first electrochemically reduced by accepting an electron (or electrons). This reduced form can then be re-oxidized back to its original state, completing the cycle. This process can be coupled to other chemical or enzymatic reactions, forming the basis for electrochemical sensors and mediating electron transfer in biological systems. rsc.orgnju.edu.cn

The process of redox cycling can be initiated electrochemically, where the solubility of a compound can change dramatically across different redox states. rsc.org For phenazines, the reversible redox process allows them to act as efficient electron shuttles or mediators. researchgate.net Highly sensitive detection of phenazine metabolites has been achieved using redox cycling-based cyclic voltammetry, where the repeated reduction and oxidation of the molecules at an electrode surface leads to significant signal amplification. rsc.org The specific redox potentials are influenced by the substituents on the phenazine core.

Table 3: Representative Electrochemical Redox Cycle for a Phenazine (PZ) Derivative
StepReactionDescriptionReference
1. ReductionPZ + e- → PZ•-The phenazine molecule accepts an electron to form a radical anion. rsc.orgrsc.org
2. Electron TransferPZ•- + A → PZ + A•-The reduced phenazine transfers the electron to an acceptor molecule (A), such as molecular oxygen. rsc.orgnih.gov
3. Regeneration(Regeneration of PZ)The original phenazine is regenerated, allowing it to participate in another cycle, thus amplifying the process. rsc.orgnju.edu.cn

The redox cycling capability of phenazines is directly linked to their ability to induce oxidative stress. mdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to neutralize them. eyewiki.org Phenazines, including this compound, can act as catalysts for the production of ROS. rsc.org

The mechanism often begins with the reduction of the phenazine molecule by cellular reductants like NADPH. nih.gov The reduced phenazine can then transfer its acquired electron to molecular oxygen (O₂), which is abundant in aerobic environments. This reaction generates a superoxide (B77818) radical (O₂⁻). nih.govnih.gov Superoxide can be subsequently converted, either spontaneously or enzymatically, into other potent ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). nih.govnih.gov Studies on phenazine-1-carboxylic acid (PCA) confirm that it can promote the production of hydroxyl radicals, disrupting the normal redox balance within cells. nih.gov

This cascade of ROS generation can have profound effects on cellular components. ROS can cause lipid peroxidation in cell membranes, inflict damage on proteins through oxidation and cross-linking, and lead to DNA strand breaks and modifications, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). eyewiki.orgnih.gov

Table 4: Role in Oxidative Stress Mechanisms
Reactive Oxygen Species (ROS)Generation PathwayPrimary Cellular TargetReference
Superoxide (O₂•-)Electron transfer from reduced phenazine to O₂.Iron-sulfur cluster proteins, SOD enzymes nih.govnih.gov
Hydrogen Peroxide (H₂O₂)Dismutation of superoxide.Enzymes (via oxidation of thiols), Fenton reaction substrate nih.gov
Hydroxyl Radical (•OH)Fenton reaction (H₂O₂ + Fe2+).DNA, lipids, proteins (highly reactive and non-specific) nih.govnih.gov

Photochemical Reaction Mechanisms

In addition to their redox activity in the dark, phenazines are photoactive compounds, meaning their reactivity can be initiated or enhanced by the absorption of light. researchgate.net When a molecule like this compound absorbs light of an appropriate wavelength, an electron is promoted from its highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), placing the molecule in an excited state. researchgate.net From this excited state, it can initiate photochemical reactions through two primary pathways, known as Type I and Type II mechanisms. researchgate.net

In the Type I mechanism , the excited photosensitizer (the phenazine) interacts directly with a substrate molecule. This interaction typically involves the transfer of an electron or a hydrogen atom, leading to the formation of free radicals. These radicals can then participate in further reactions, including reacting with molecular oxygen to produce ROS like hydrogen peroxide or hydroxyl radicals. researchgate.net

In the Type II mechanism , the excited photosensitizer does not react directly with a substrate but instead transfers its energy to ground-state molecular oxygen (³O₂). This energy transfer converts the oxygen into its highly reactive, excited singlet state (¹O₂). Singlet oxygen is a powerful oxidizing agent that can directly damage a wide range of biological molecules, including lipids, proteins, and nucleic acids. researchgate.netresearchgate.net

The potential for this compound to act as a photosensitizer opens up a range of light-dependent mechanistic possibilities, primarily centered on the generation of ROS and other reactive intermediates upon irradiation. researchgate.net

Table 5: Comparison of Photochemical Reaction Mechanisms
MechanismInitial StepKey Reactive Species GeneratedPrimary Mode of ActionReference
Type IElectron/hydrogen transfer from excited photosensitizer to a substrate.Free radicals (e.g., PZ•-, Substrate•+), Superoxide (O₂•-), Hydroxyl Radical (•OH)Radical-mediated damage to biomolecules. researchgate.net
Type IIEnergy transfer from excited photosensitizer to molecular oxygen (³O₂).Singlet Oxygen (¹O₂)Direct oxidation of biomolecules by singlet oxygen. researchgate.netresearchgate.net

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer is a fundamental process where a molecule, upon absorbing light, is electronically excited, thereby becoming a more potent electron donor or acceptor. The excited state of this compound can, in principle, engage in PET, either by donating an electron from its Highest Occupied Molecular Orbital (HOMO) or by accepting an electron into its Lowest Unoccupied Molecular Orbital (LUMO). The direction and feasibility of PET are dictated by the redox potentials of the excited molecule and its reaction partner, as well as the surrounding environment.

The electronic properties of the phenazine ring are significantly modulated by its substituents. The N-phenyl group, attached to one of the heterocyclic nitrogen atoms, can influence the electron density of the phenazine system through resonance and inductive effects. Studies on related N-phenylphenazinium cations have shown that this substituent is integral to the electronic structure and redox behavior of the molecule. mdpi.comresearchgate.net The carboxamide group at the 1-position is generally considered an electron-withdrawing group, which would lower the energy of the LUMO and make the molecule a better electron acceptor. Research on dipyrido[3,2-a:2′,3′-c]phenazine (dppz), a related heterocyclic system, has demonstrated that substituents on the phenazine moiety can significantly impact the electronic properties and excited-state dynamics. rsc.orgresearchgate.netnih.gov For instance, electron-withdrawing groups tend to lower the reduction potential, making the molecule more easily reduced. nih.gov

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, creating an excited state. In the case of this compound, this excited state could interact with a suitable electron donor (D) or acceptor (A) in its vicinity.

As a photo-oxidant (electron acceptor): Excited this compound ([NPP-1-C]) can accept an electron from a donor molecule (D): [NPP-1-C] + D → [NPP-1-C]•⁻ + D•⁺

As a photo-reductant (electron donor): Alternatively, the excited molecule can donate an electron to an acceptor molecule (A): [NPP-1-C]* + A → [NPP-1-C]•⁺ + A•⁻

The formation of radical ion pairs is a key indicator of PET. Studies on dibenzo[a,c]phenazine, a derivative of phenazine, have successfully identified the formation of such radical ion pairs upon interaction with various amines in the excited triplet state. rsc.org The efficiency of these PET processes is governed by the free energy change (ΔG), which can be estimated by the Rehm-Weller equation. While specific values for this compound are not available, the electrochemical data of related compounds provide insight into its potential behavior.

Table 1: Electrochemical Properties of Relevant Phenazine Derivatives

CompoundRedox ProcessPotential (V vs. reference electrode)Solvent/ConditionsReference
Phenazine-1-carboxamide (PCN)Reduction (E1/2)-0.323 vs. Ag/AgClpH 7 researchgate.net
Pyocyanin (PYO)Reduction (E1/2)-0.247 vs. Ag/AgClpH 7 researchgate.net
Phenazine-1-carboxylic acid (PCA)Reduction (E1/2)-0.347 vs. Ag/AgClpH 7 researchgate.net
11-CN-dppzReduction-0.91 vs. SCENot specified nih.gov
N-phenylphenazinium cationOxidation~0.2Aqueous acidic medium mdpi.com

Reactive Oxygen Species (ROS) Generation Mechanisms (excluding safety)

Photoexcited molecules, particularly those with significant triplet state yields, can interact with molecular oxygen (O₂) to produce reactive oxygen species (ROS). Phenazines are well-known photosensitizers capable of generating ROS through two primary mechanisms, known as Type I and Type II processes. nih.gov

The process begins with the absorption of a photon, which promotes the this compound molecule from its ground singlet state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). The efficiency of ROS generation is highly dependent on the quantum yield of this triplet state formation.

Type I Mechanism:

In the Type I mechanism, the excited triplet state of the photosensitizer ([NPP-1-C]*) engages in electron or hydrogen atom transfer with a substrate molecule, forming radical ions. These radicals can then react with molecular oxygen to produce superoxide anions (O₂•⁻) and other subsequent ROS, such as hydrogen peroxide (H₂O₂).

Photoexcitation and Intersystem Crossing: NPP-1-C + hν → ¹[NPP-1-C]* → ³[NPP-1-C]*

Electron/Hydrogen Transfer: ³[NPP-1-C]* + Substrate → [NPP-1-C]•⁻ + Substrate•⁺ (electron transfer) or ³[NPP-1-C]* + Substrate-H → [NPP-1-C-H]• + Substrate• (hydrogen transfer)

Reaction with Oxygen: [NPP-1-C]•⁻ + O₂ → NPP-1-C + O₂•⁻

Studies on phenazine-1-carboxylic acid (PCA), a close structural analog, have shown that its degradation is light-dependent and accelerated in the presence of oxygen, suggesting the involvement of ROS. nih.gov Furthermore, research on other phenazine derivatives has demonstrated their ability to generate ROS, which is a key aspect of their biological activity. researchgate.net

Type II Mechanism:

The Type II mechanism involves the direct transfer of energy from the excited triplet photosensitizer to ground-state molecular oxygen (³O₂), which is a triplet state. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂).

Photoexcitation and Intersystem Crossing: NPP-1-C + hν → ¹[NPP-1-C]* → ³[NPP-1-C]*

Energy Transfer to Oxygen: ³[NPP-1-C]* + ³O₂ → NPP-1-C + ¹O₂

The generation of singlet oxygen has been observed for various phenazine-based photosensitizers. nih.gov The efficiency of this process depends on the triplet state energy of the photosensitizer being higher than the energy required to excite oxygen to its singlet state (approximately 94 kJ/mol).

Table 2: Key Intermediates and Reactions in ROS Generation by a Photosensitizer (PS)

MechanismInitial StepKey Intermediate(s)Primary ROS ProductGoverning Factors
Type IElectron/Hydrogen transfer from excited PS to substratePS radical anion (PS•⁻), Substrate radical cationSuperoxide anion (O₂•⁻)Redox potentials of PS* and substrate, Substrate concentration
Type IIEnergy transfer from excited triplet PS to O₂Triplet PS (³PS*), Singlet oxygen (¹O₂)Singlet oxygen (¹O₂)Triplet state energy and lifetime of PS, Oxygen concentration

The presence of both the N-phenyl and 1-carboxamide substituents on the phenazine core of this compound will influence the photophysical properties that govern these mechanisms, such as the efficiency of intersystem crossing and the lifetime and energy of the triplet state.

Future Research Directions and Emerging Paradigms for N Phenylphenazine 1 Carboxamide

Integration of Artificial Intelligence and Machine Learning in N-Phenylphenazine-1-carboxamide Research

The convergence of computational power and chemical research offers a transformative path for accelerating the discovery and optimization of phenazine-based compounds. Artificial intelligence (AI) and machine learning (ML) are emerging as indispensable tools for navigating the vast chemical space of derivatives related to this compound.

Recent studies have successfully demonstrated the use of ML models, often assisted by Density Functional Theory (DFT), to predict the physicochemical properties of phenazine (B1670421) derivatives. nih.govacs.org For instance, ML models have been developed to forecast the redox potentials of these compounds, a critical parameter for applications in energy storage systems like redox flow batteries (RFBs). nih.govchemrxiv.org Research has shown that even with small datasets of around 150-185 molecules, ML models can achieve high accuracy (R² > 0.7) in predicting these properties for new and structurally diverse phenazine derivatives. nih.govchemrxiv.org This predictive power allows for rapid virtual screening of thousands of potential candidates, drastically reducing the time and cost associated with experimental synthesis and testing. nih.govresearchgate.net

Future research on this compound can leverage these hybrid DFT-ML approaches. By building a training dataset specific to its derivatives, researchers could rapidly identify substitutions on the phenyl or phenazine rings that would fine-tune its electronic, optical, or biological properties. These computational models can analyze various molecular features and fingerprints to establish robust structure-property relationships, guiding synthetic efforts toward compounds with desired characteristics. chemrxiv.org

ML Model ApplicationTraining Data SizeKey ObjectiveReported Accuracy/PerformanceSource
Prediction of Redox Potentials151 phenazine derivativesAccelerate virtual screening for Redox Flow Batteries (RFBs)R² > 0.74 on external test set nih.govresearchgate.net
Comparative Model Study185 phenazine derivativesCompare linear and non-linear ML models using various molecular featuresR² > 0.98, MAE < 0.07 V chemrxiv.org
DFT-Assisted MLSmall dataset with 20 unique functional groupsPredict redox potentials for derivatives with multiple functional groupsGood accuracies (R² > 0.7) for complex derivatives nih.govacs.org

Development of Advanced Synthetic Methodologies

While classical methods for phenazine synthesis exist, future research will necessitate the development of more advanced, efficient, and sustainable synthetic strategies for producing this compound and its analogues. The focus will be on methodologies that offer high yields, scalability, and precise control over regioselectivity, allowing for the introduction of diverse functional groups. nih.govmonash.edu

Modern cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki reactions, have been employed for the synthesis of substituted phenazines and represent a promising avenue for creating novel derivatives of this compound. researchgate.net These reactions allow for the targeted installation of various aryl, alkyl, or amino groups onto the phenazine core. Furthermore, research into green chemistry approaches, such as one-pot syntheses or flow chemistry, could streamline the production process, making it more cost-effective and environmentally friendly. nih.gov Another area of exploration involves the late-stage functionalization of the core molecule, which would enable the rapid generation of a library of derivatives from a common intermediate for structure-activity relationship studies.

Synthetic MethodDescriptionRelevance to this compoundSource
Buchwald-Hartwig Cross-CouplingA palladium-catalyzed reaction for forming carbon-nitrogen bonds.Could be used to introduce the N-phenyl group or other amine substituents onto a phenazine precursor. researchgate.net
Suzuki ReactionA palladium-catalyzed reaction that couples organoboron compounds with halides.Enables the introduction of various aryl or vinyl substituents onto the phenazine ring system. researchgate.net
Sandmeyer ReactionA chemical reaction used to synthesize aryl halides from aryl diazonium salts.Can be used to introduce halogen atoms onto the phenazine core, which can then serve as handles for further functionalization. tandfonline.com
Condensation of o-phenylenediaminesA common method involving the reaction of o-phenylenediamines with o-quinones to form the phenazine ring.A fundamental approach to building the core phenazine structure, which can be adapted with substituted precursors. osti.gov

Exploration of Novel Non-Prohibited Applications

The unique electronic and photophysical properties of the phenazine scaffold suggest that this compound could be a candidate for a range of advanced applications. researchgate.netrsc.org Research into phenazine derivatives has revealed their potential in diverse fields, from optoelectronics to energy storage and biomedicine. rsc.orgnih.gov

Materials Science: Phenazine derivatives are known for their favorable photophysical and chemical properties, making them suitable for use in optical sensors and as functional materials. researchgate.netrsc.org Their planar structure and responsiveness to external stimuli like pH or solvent polarity open up possibilities in the development of "smart" materials. researchgate.net

Energy Storage: A significant area of research is the use of phenazine derivatives as anolyte materials in aqueous organic redox flow batteries (AORFBs). acs.org These compounds can be designed to have low redox potentials and high chemical stability, contributing to long-life, sustainable energy storage systems. nih.govacs.org

Biological Activity: The phenazine core is a well-established pharmacophore present in many natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial and antitumor properties. nih.govresearchgate.net Specifically, phenazine-1-carboxamide (B1678076) (PCN), a closely related compound, has demonstrated fungicidal activity by targeting the cell wall and mitochondria of pathogens like Rhizoctonia solani. nih.gov Future studies could investigate whether this compound retains or modifies this activity, potentially leading to new therapeutic agents.

Potential Application AreaBasis from Phenazine Derivative ResearchPotential Role for this compoundSource
Optical SensingDerivatives show tunable fluorescence and respond to environmental factors like pH and ions.Could be developed as a chemical sensor for specific analytes. researchgate.netrsc.org
Redox Flow BatteriesPhenazines are used as stable, water-soluble anolytes for energy storage.Could be optimized for specific redox potentials and stability in aqueous systems. nih.govacs.org
Antimicrobial AgentsThe phenazine scaffold is a known antibacterial and antifungal pharmacophore.Could be screened for activity against pathogenic bacteria and fungi. nih.govnih.govuga.edu
Anticancer AgentsMany phenazine derivatives exhibit antiproliferative activities against various cancer cell lines.Could be evaluated as a potential cytotoxic agent for cancer therapy. nih.govmdpi.com

Deeper Mechanistic Understanding of Molecular Interactions

A fundamental understanding of how this compound interacts with its environment at a molecular level is crucial for unlocking its full potential. Future research should focus on elucidating the mechanisms that govern its properties and activities. This involves a combination of advanced spectroscopy, computational modeling, and biological assays.

For instance, in the context of biological activity, studies on the related compound phenazine-1-carboxamide (PCN) have shown that it inhibits the growth of the fungus R. solani by disrupting its cell wall and mitochondrial function. nih.gov Specifically, PCN was found to inhibit chitin (B13524) synthetase and the mitochondrial electron transport chain's complex I. nih.gov Future mechanistic studies on this compound could investigate whether the addition of the N-phenyl group alters this mechanism or introduces new biological targets. In silico methods like molecular docking and simulation can be used to predict binding affinities and modes of interaction with specific proteins, as has been done for other phenazines targeting bacterial proteins like LasR. nih.gov

In materials science applications, understanding the fundamental charge transfer properties and electronic structure is key. osti.gov Probing how the molecule self-organizes on surfaces or interacts with metal ions can provide insights needed to design more efficient catalysts or electronic devices. osti.gov

Collaborative Research Opportunities and Interdisciplinary Approaches

The complexity and multifaceted potential of this compound research call for a highly collaborative and interdisciplinary approach. Progress in this field will be significantly enhanced by forging partnerships between different scientific disciplines.

Chemistry and Computer Science: Synthetic chemists can collaborate with computational chemists and data scientists to implement the AI/ML-driven discovery pipelines described in section 8.1. nih.gov This synergy allows for a feedback loop where computational predictions guide experimental work, and experimental results refine the predictive models.

Materials Science and Engineering: The development of this compound for applications in electronics or energy storage requires collaboration between chemists who synthesize the molecules and materials scientists or engineers who fabricate and test devices like redox flow batteries or sensors. osti.govacs.org

Chemistry and Biology/Medicine: Exploring the pharmacological potential of this compound necessitates a close partnership between medicinal chemists and biologists. uga.edu Chemists can synthesize derivatives, while biologists can perform assays to evaluate their activity and toxicologists can assess their safety profiles, creating a comprehensive drug discovery program.

International collaborations, such as those seen in the study of other phenazine derivatives, can also bring together diverse expertise and resources, accelerating the pace of discovery. hhu.de By breaking down traditional academic silos, the scientific community can more effectively tackle the challenges and capitalize on the opportunities presented by this compound.

Q & A

Q. What are the standard synthetic protocols for N-phenylphenazine-1-carboxamide and its derivatives?

The synthesis typically involves condensation reactions between substituted anilines and phenazine-1-carboxylic acid. For example, N-(2,5-dimethylphenyl)phenazine-1-carboxamide is synthesized using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions. Reaction optimization includes temperature control (room temperature to 60°C) and solvent selection (e.g., dichloromethane or DMF). Yields exceeding 80% are achievable with rigorous purification via column chromatography .

Q. How is structural confirmation performed for newly synthesized this compound derivatives?

Structural elucidation relies on:

  • 1H NMR spectroscopy : Chemical shifts (δ 8.5–9.0 ppm for phenazine protons) and coupling constants confirm aromatic substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ with <1 ppm error between calculated and observed values) .
  • Melting point analysis : Used as a preliminary purity indicator (e.g., 203–204°C for a derivative in ) .

Q. What methodologies are employed to assess the purity of this compound compounds?

Purity is assessed via:

  • Chromatography : TLC (Rf values) and HPLC (retention time consistency).
  • Spectroscopic consistency : Absence of extraneous peaks in NMR spectra and HRMS isotopic patterns .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content matching theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to establish structure-activity relationships (SAR) for this compound derivatives?

SAR studies involve:

  • Systematic substituent variation : Introducing electron-withdrawing/donating groups (e.g., -Cl, -OCH3) to the phenyl or phenazine moieties.
  • Bioactivity profiling : Testing derivatives against target organisms (e.g., in vitro fungicidal assays with Botrytis cinerea or herbicidal activity on barnyard grass).
  • Quantitative analysis : Calculating IC50 values (e.g., 0.158 mmol/L for stalk inhibition in barnyard grass) to compare potency .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for phenazine-1-carboxamide analogs?

Discrepancies can be addressed by:

  • Re-evaluating computational models : Adjusting parameters like solvation effects or tautomeric states in docking simulations.
  • Experimental validation : Re-testing under controlled conditions (e.g., pH, temperature) to confirm reproducibility.
  • Meta-analysis : Comparing results with structurally similar compounds (e.g., pyocyanin or phenazine-1-carboxylic acid derivatives) to identify outliers .

Q. Which advanced spectroscopic or crystallographic techniques are critical for elucidating the three-dimensional structure of this compound complexes?

Key techniques include:

  • X-ray crystallography : Resolving bond lengths and angles (if single crystals are obtainable). Software like SHELXL refines structural models against diffraction data .
  • 2D NMR (COSY, NOESY) : Mapping proton-proton correlations to confirm spatial arrangements in solution.
  • Density Functional Theory (DFT) : Predicting electronic properties and validating experimental geometries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.